Acetylhomocholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetylhomocholine, also known as acetylcholine, is a neurotransmitter that plays a crucial role in the nervous system. It is involved in various physiological processes such as muscle contraction, heart rate regulation, and cognitive function. Acetylcholine is synthesized by the enzyme choline acetyltransferase (ChAT) in the presynaptic neuron and released into the synaptic cleft to bind to its receptors on the postsynaptic neuron.

Wirkmechanismus

Acetylcholine binds to its receptors on the postsynaptic neuron, which can be either nicotinic or muscarinic. Nicotinic receptors are ionotropic receptors that are permeable to cations such as Na+ and Ca2+. Muscarinic receptors are metabotropic receptors that activate intracellular signaling pathways. The binding of Acetylhomocholinee to its receptors leads to depolarization of the postsynaptic neuron and subsequent action potential generation.

Biochemische Und Physiologische Effekte

Acetylcholine has various biochemical and physiological effects in the body. It is involved in muscle contraction, heart rate regulation, and gastrointestinal motility. In the central nervous system, Acetylhomocholinee is involved in learning and memory, attention, and arousal. Dysfunction of the cholinergic system has been associated with several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

Acetylcholine is a commonly used neurotransmitter in laboratory experiments due to its well-characterized synthesis and release mechanisms. It can be easily manipulated using pharmacological agents such as Acetylhomocholineesterase inhibitors, which increase the concentration of Acetylhomocholinee in the synaptic cleft. However, Acetylhomocholinee is rapidly hydrolyzed by Acetylhomocholineesterase, which limits its duration of action. Therefore, other neurotransmitters such as glutamate and GABA are often used in conjunction with Acetylhomocholinee to study synaptic transmission.

Zukünftige Richtungen

In Acetylhomocholinee research include the development of novel drugs targeting the cholinergic system for the treatment of neurological disorders. The identification of new receptors and signaling pathways involved in Acetylhomocholinee-mediated neurotransmission will also provide insights into the physiological and pathological roles of Acetylhomocholinee in the nervous system. The development of new techniques for monitoring Acetylhomocholinee release and receptor activation in vivo will also facilitate the study of Acetylhomocholinee-mediated neurotransmission in real-time.

Synthesemethoden

Acetylcholine is synthesized by the enzyme choline acetyltransferase (ChAT) in the presynaptic neuron. ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to choline, which produces Acetylhomocholinee. Choline is transported into the presynaptic neuron by a high-affinity choline transporter, where it is converted to Acetylhomocholinee by ChAT. Acetylcholine is then stored in vesicles and released into the synaptic cleft upon depolarization.

Wissenschaftliche Forschungsanwendungen

Acetylcholine has been extensively studied in the field of neuroscience due to its role in various physiological processes. It has been implicated in learning and memory, attention, and arousal. Dysfunction of the cholinergic system has been associated with several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Therefore, Acetylhomocholinee and its receptors have been targeted for drug development in the treatment of these disorders.

Eigenschaften

CAS-Nummer |

10172-82-4 |

|---|---|

Produktname |

Acetylhomocholine |

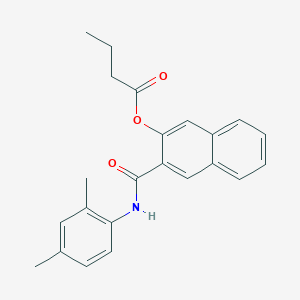

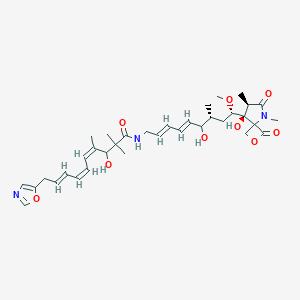

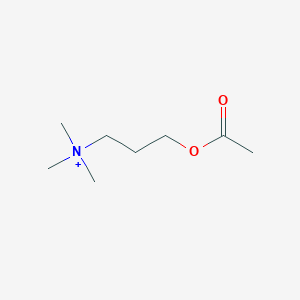

Molekularformel |

C8H18NO2+ |

Molekulargewicht |

160.23 g/mol |

IUPAC-Name |

3-acetyloxypropyl(trimethyl)azanium |

InChI |

InChI=1S/C8H18NO2/c1-8(10)11-7-5-6-9(2,3)4/h5-7H2,1-4H3/q+1 |

InChI-Schlüssel |

PTWORKWWRNMXTK-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC[N+](C)(C)C |

Kanonische SMILES |

CC(=O)OCCC[N+](C)(C)C |

Andere CAS-Nummern |

10172-82-4 |

Synonyme |

acetylhomocholine acetylhomocholine bromide acetylhomocholine iodide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.